molecular formula C14H10ClFN2O2S2 B2673500 3-((4-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 899750-28-8

3-((4-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B2673500
CAS No.: 899750-28-8
M. Wt: 356.81
InChI Key: RTXZRUDJCMDZFJ-UHFFFAOYSA-N
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Description

3-((4-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the class of 1,2,4-benzothiadiazine 1,1-dioxides. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the 4-chlorobenzyl and 7-fluoro substituents in the molecule enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the condensation of 2-chlorobenzenesulfonamide with 4-chloropyridine-3-sulfonamide, followed by cyclization with heterocyclic methyl carbimidates obtained from heterocyclic carbonitriles . The reaction is carried out in pyridine with the addition of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves multi-step synthesis starting from commercially available starting materials, followed by purification and characterization using standard techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((4-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines and thiols for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the nucleophile used in the substitution reactions .

Mechanism of Action

The mechanism of action of 3-((4-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets, such as potassium channels and enzymes. The compound acts as a potassium channel opener, which can lead to vasodilation and reduced blood pressure . Additionally, it inhibits certain enzymes, which can result in antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((4-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is unique due to its specific substituents, which enhance its chemical reactivity and biological activity compared to other similar compounds. The presence of the 4-chlorobenzyl and 7-fluoro groups provides distinct pharmacological properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-7-fluoro-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN2O2S2/c15-10-3-1-9(2-4-10)8-21-14-17-12-6-5-11(16)7-13(12)22(19,20)18-14/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXZRUDJCMDZFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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